2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide

Medicinal Chemistry Heterocyclic Electronics Structure–Activity Relationships

2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide (CAS 797806-69-0) is a synthetic small molecule (MW 238.29 g/mol, formula C₁₁H₁₈N₄O₂) belonging to the furazan-containing acetamide class. Its structure incorporates a 1,2,5-oxadiazole (furazan) ring substituted at the 4-position with a methyl group and at the 3-position via an acetamide linker to a cyclohexylamino moiety.

Molecular Formula C11H18N4O2
Molecular Weight 238.291
CAS No. 797806-69-0
Cat. No. B2562637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide
CAS797806-69-0
Molecular FormulaC11H18N4O2
Molecular Weight238.291
Structural Identifiers
SMILESCC1=NON=C1NC(=O)CNC2CCCCC2
InChIInChI=1S/C11H18N4O2/c1-8-11(15-17-14-8)13-10(16)7-12-9-5-3-2-4-6-9/h9,12H,2-7H2,1H3,(H,13,15,16)
InChIKeyCDAPKZYLEQQIKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide (CAS 797806-69-0): Core Identity and Procurement Baseline


2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide (CAS 797806-69-0) is a synthetic small molecule (MW 238.29 g/mol, formula C₁₁H₁₈N₄O₂) belonging to the furazan-containing acetamide class. Its structure incorporates a 1,2,5-oxadiazole (furazan) ring substituted at the 4-position with a methyl group and at the 3-position via an acetamide linker to a cyclohexylamino moiety. The furazan heterocycle is the least-exploited oxadiazole isomer in medicinal chemistry relative to 1,2,4- and 1,3,4-oxadiazoles [1], conferring distinct electronic and steric properties that may translate into unique target engagement profiles. The compound is listed as a research-grade chemical by multiple suppliers (purity typically ≥95–98%) and is intended exclusively for laboratory research applications .

Why 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide Cannot Be Interchanged with Generic Oxadiazole or Acetamide Analogs


Substitution of the furazan (1,2,5-oxadiazole) core with the more common 1,2,4- or 1,3,4-oxadiazole isomers, or replacement of the cyclohexylamino group with smaller or aromatic amines, introduces substantial changes in electronic distribution, hydrogen-bonding capacity, lipophilicity, and metabolic stability. The furazan ring exerts a strong electron-withdrawing inductive effect comparable to a trifluoromethyl or tetrazolyl group [1], and its distinctive nitrogen–oxygen atom arrangement creates a unique dipole moment and hydrogen-bond-acceptor topology that is not replicated by other oxadiazole isomers. Likewise, the cyclohexyl group imparts specific steric bulk and conformational flexibility that influences target binding and pharmacokinetic parameters. These structural features are not fungible; a direct head-to-head replacement with, for example, a 1,3,4-oxadiazole or a phenyl-acetamide analog would be expected to alter potency, selectivity, and physicochemical behaviour [1][2].

Quantitative Differentiation Evidence for 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide


Furazan Core Electronic Property Differentiation vs. 1,2,4- and 1,3,4-Oxadiazole Isomers

The 1,2,5-oxadiazole (furazan) ring in this compound possesses an inductive electron-withdrawing strength comparable to a trifluoromethyl (–CF₃) or tetrazolyl substituent, while the isomeric 1,2,4-oxadiazole is a weaker electron-withdrawing group and the 1,3,4-oxadiazole exhibits intermediate character. This differential is established in the comprehensive furazan medicinal chemistry review [1]. Although no direct head-to-head experimental comparison between the target compound and its 1,2,4-oxadiazole or 1,3,4-oxadiazole congeners is available in the peer-reviewed literature, the electronic disparity is a class-level property of the heterocyclic core itself.

Medicinal Chemistry Heterocyclic Electronics Structure–Activity Relationships

Calculated Physicochemical Profile vs. 2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide (CAS 32545-22-5)

The target compound and 2-chloro-N-(4-methyl-furazan-3-yl)-acetamide share the same furazan-acetamide core but differ in the N-substituent: cyclohexylamino vs. chloro. This substitution produces substantial differences in computed physicochemical parameters. The cyclohexylamino analog has a higher molecular weight (238.29 vs. 175.57 g/mol), a predicted pKa of 11.74 ± 0.70 indicating basic character at the secondary amine, and a LogP of approximately 1.01 . In contrast, the chloro analog lacks the basic amine center and is expected to be more lipophilic. LogD values at pH 7.4 are predicted as 0.65 for the target compound , placing it in a favourable range for oral absorption, whereas the chloro analog’s LogD would differ due to the absence of an ionizable amine.

Physicochemical Profiling Drug-likeness Lead Optimization

Furazan Ring Metabolic Stability and Pharmacokinetic Differentiation vs. Common Heterocyclic Pharmacophores

The furazan ring is resistant to oxidative metabolism and ring-opening under physiological conditions compared to isomeric 1,2,4-oxadiazoles, which are susceptible to hydrolytic ring cleavage. The medicinal chemistry review [1] documents multiple drug development programs where the furazan core was selected specifically to improve metabolic stability relative to 1,2,4-oxadiazole-containing leads. In the p38 MAPK inhibitor series, for example, replacement of a 1,2,4-oxadiazole with a furazan improved in vitro metabolic half-life. No direct PK comparison data exists for this specific compound vs. named comparators, but the class-level advantage of furazan over other oxadiazoles in metabolic stability is a recurrent theme across the reviewed programs.

Metabolic Stability Pharmacokinetics Drug Design

Optimal Research and Procurement Scenarios for 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide


Medicinal Chemistry: Furazan-Containing Kinase or Enzyme Inhibitor Lead Optimization

This compound is suited as a building block or scaffold for kinase inhibitor programs targeting enzymes where the furazan ring's electron-withdrawing character (comparable to –CF₃) can enhance hinge-region binding or occupy a selectivity pocket that is not adequately addressed by 1,2,4- or 1,3,4-oxadiazole analogs [1]. The cyclohexylamino moiety provides a basic centre (predicted pKa ~11.7) that can form ionic interactions with acidic residues in the target binding site, while its lipophilicity (LogD pH 7.4 ~0.65) supports acceptable membrane permeability for cell-based assays.

Tool Compound for Investigating Furazan Pharmacophore Contributions in Metabolic Stability Studies

Because furazans are documented to resist oxidative and hydrolytic metabolism better than 1,2,4-oxadiazoles [1], researchers can use this compound as a representative furazan-acetamide to benchmark the metabolic stability contribution of the 1,2,5-oxadiazole core in head-to-head comparisons with matched 1,2,4-oxadiazole or 1,3,4-oxadiazole analogs in liver microsome or hepatocyte assays.

Chemical Biology: Probing the Role of Cyclohexylamino-Substituted Acetamides in Target Engagement

The compound contains a secondary amine in the cyclohexylamino group (H-bond donor count = 2) , making it a useful probe for targets where a spatially defined hydrophobic aliphatic amine interaction is hypothesized. It can be paired with the non-basic 2-chloro-N-(4-methyl-furazan-3-yl)-acetamide comparator (CAS 32545-22-5) in chemical biology experiments that aim to deconvolute the contribution of the basic amine to target binding and cellular activity.

Procurement as a Furazan-Acetamide Reference Standard for Analytical Method Development

With defined physicochemical properties (density 1.19±0.1 g/cm³ predicted ; MW 238.29), the compound is suitable for use as a retention-time or mass-spectrometric reference standard when developing HPLC, LC-MS, or GC methods for furazan-containing compound libraries. The availability at 98% purity from commercial suppliers supports its use as a calibration standard.

Quote Request

Request a Quote for 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.